2-(3-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
Overview
Description
2-(3-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (MDIC) is an organic compound belonging to the class of heterocyclic compounds. It is an important intermediate in the synthesis of various active pharmaceutical ingredients (API) and other derivatives. MDIC is a versatile molecule that has been investigated for its potential application in various scientific fields, such as medicinal chemistry, organic synthesis, and biochemistry.
Scientific Research Applications
Synthesis and Characterization in Polymers
2-(3-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is involved in the synthesis of new diacid monomers and poly (ester-imide)s. This research demonstrated its role in the creation of materials with excellent solubility in polar aprotic solutions and notable thermal stability, withstanding temperatures of about 700 to 800°C (Kamel, Mutar, & Khlewee, 2019).
Pharmaceutical Applications
In pharmaceutical research, derivatives of 2-(3-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid have been studied for their antioxidant and anticancer activities. A specific study highlighted the synthesis of novel derivatives with these properties, finding some to be more effective than ascorbic acid in antioxidant tests and showing cytotoxicity against certain cancer cell lines (Tumosienė et al., 2020).
Electron Donor Properties
This compound has been identified in studies focusing on molecules with high electron-donor properties, crucial for designing bioactive and technologically applicable substances. It has shown promising antiradical and antioxidant properties, with significant potential in chemoprotective activity (Vacek et al., 2020).
Role in Chemical Synthesis
It has also been utilized in chemical synthesis processes. For example, research has demonstrated its use in the synthesis of novel indole-benzimidazole derivatives, which are important in various chemical and pharmaceutical applications (Wang et al., 2016).
properties
IUPAC Name |
2-(3-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c1-22-11-4-2-3-10(8-11)17-14(18)12-6-5-9(16(20)21)7-13(12)15(17)19/h2-8H,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJFCMPQNFNMGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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